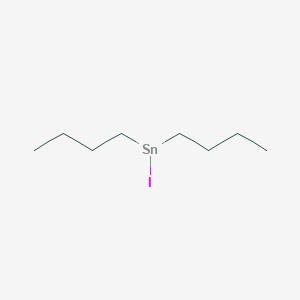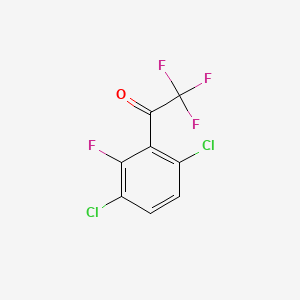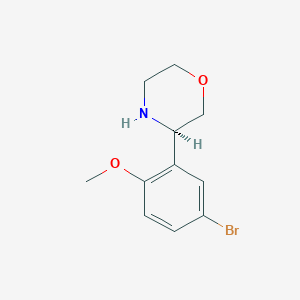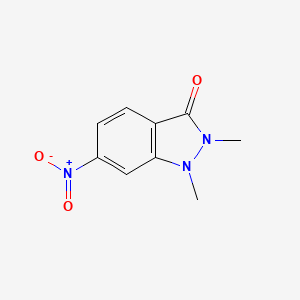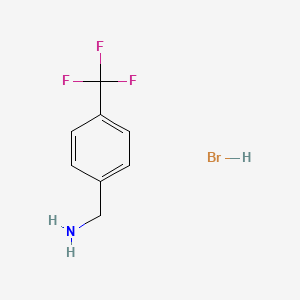
4-(Trifluoromethyl)benzylamine Hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Trifluoromethyl)benzylamine Hydrobromide is an organic compound with the molecular formula C8H8F3N·HBr and a molecular weight of 256.07 g/mol . It is a white to light yellow powder or crystalline solid that is soluble in water . This compound is commonly used in organic synthesis and as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)benzylamine Hydrobromide typically involves the reduction of 4-(Trifluoromethyl)benzaldehyde followed by amination. One common method is as follows:
Reduction of 4-(Trifluoromethyl)benzaldehyde: The starting material, 4-(Trifluoromethyl)benzaldehyde, is reduced using a reducing agent such as sodium borohydride (NaBH4) in a suitable solvent like methanol. This reaction yields 4-(Trifluoromethyl)benzyl alcohol.
Amination: The 4-(Trifluoromethyl)benzyl alcohol is then subjected to amination using ammonia or an amine source in the presence of a catalyst such as palladium on carbon (Pd/C). This step produces 4-(Trifluoromethyl)benzylamine.
Formation of Hydrobromide Salt: Finally, the 4-(Trifluoromethyl)benzylamine is reacted with hydrobromic acid (HBr) to form the hydrobromide salt, resulting in this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)benzylamine Hydrobromide undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzylamine moiety can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Substitution: Halides or alkoxides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted benzylamine derivatives.
Scientific Research Applications
4-(Trifluoromethyl)benzylamine Hydrobromide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including its use in the development of drugs targeting specific receptors or enzymes.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)benzylamine Hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. The amine group can form hydrogen bonds or ionic interactions with the active sites of enzymes or receptors, modulating their activity and leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)benzylamine
- 4-(Trifluoromethyl)phenylmethanamine
- 4-(Trifluoromethyl)benzylammonium Bromide
Uniqueness
4-(Trifluoromethyl)benzylamine Hydrobromide is unique due to its hydrobromide salt form, which enhances its solubility in water and other polar solvents. This property makes it more suitable for certain applications compared to its free base or other similar compounds. Additionally, the trifluoromethyl group imparts distinct electronic and steric effects, influencing the compound’s reactivity and interactions with molecular targets .
Properties
Molecular Formula |
C8H9BrF3N |
|---|---|
Molecular Weight |
256.06 g/mol |
IUPAC Name |
[4-(trifluoromethyl)phenyl]methanamine;hydrobromide |
InChI |
InChI=1S/C8H8F3N.BrH/c9-8(10,11)7-3-1-6(5-12)2-4-7;/h1-4H,5,12H2;1H |
InChI Key |
NKMWCZULQZETPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN)C(F)(F)F.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[5-Amino-2-[(3-chloro-5-fluoropyridin-2-yl)methyl]-7-phenyl-[1,2,4]triazolo[1,5-c]pyrimidin-8-yl]piperidin-2-one](/img/structure/B14756693.png)
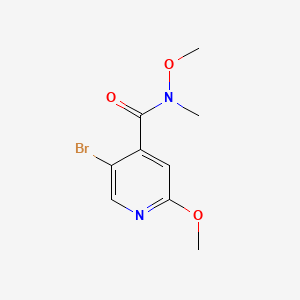
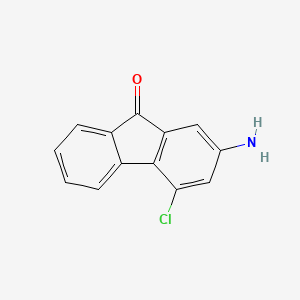
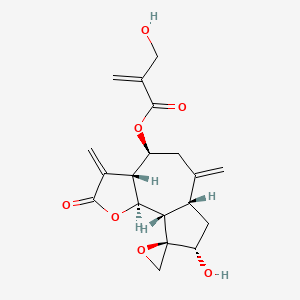
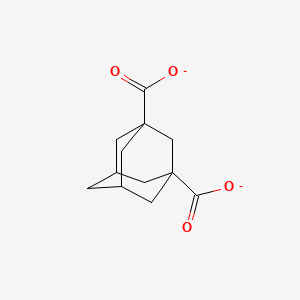
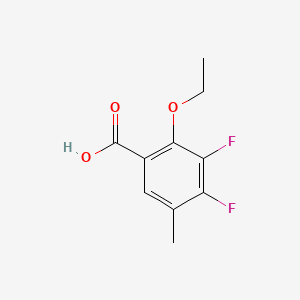
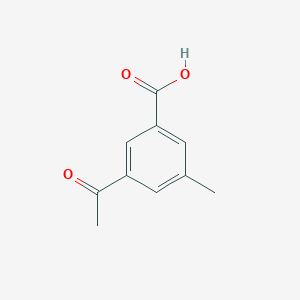
![1-(4-Chlorophenyl)-3-[3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one](/img/structure/B14756735.png)
